2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride is an organic compound that features a dimethylamino group, an ethoxy group, and a hexadecanoic acid moiety. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with hexadecanoic acid under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant and its interactions with cell membranes.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in drug delivery systems.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride involves its interaction with molecular targets such as cell membranes and proteins. The dimethylamino group can interact with negatively charged sites on proteins, while the ethoxy and hexadecanoic acid moieties can integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the hexadecanoic acid moiety.
Hexadecanoic acid:
Uniqueness
2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a dimethylamino group and a long-chain fatty acid allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Properties
CAS No. |
78693-48-8 |
---|---|
Molecular Formula |
C20H42ClNO3 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]hexadecanoic acid;hydrochloride |
InChI |
InChI=1S/C20H41NO3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20(22)23)24-18-17-21(2)3;/h19H,4-18H2,1-3H3,(H,22,23);1H |
InChI Key |
ZSKKREPHPUFXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)OCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.